6-((3-Oxocyclobutyl)methoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Oxocyclobutyl)methoxy)nicotinonitrile is an organic compound that features a nicotinonitrile core with a 3-oxocyclobutylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Oxocyclobutyl)methoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with a suitable cyclobutyl derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((3-Oxocyclobutyl)methoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-((3-Oxocyclobutyl)methoxy)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((3-Oxocyclobutyl)methoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxynicotinonitrile: A structurally similar compound with a methoxy group at the 6-position.
Nicotinonitrile: The parent compound with a nitrile group attached to the nicotinonitrile core.
Uniqueness
6-((3-Oxocyclobutyl)methoxy)nicotinonitrile is unique due to the presence of the 3-oxocyclobutylmethoxy substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinonitrile derivatives and may contribute to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-[(3-oxocyclobutyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-5-8-1-2-11(13-6-8)15-7-9-3-10(14)4-9/h1-2,6,9H,3-4,7H2 |
InChI Key |
DNYYRSVPFTWYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)COC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.